Apimostinel -

Apimostinel

Catalog Number: EVT-8352998
CAS Number:
Molecular Formula: C25H37N5O6
Molecular Weight: 503.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Apimostinel involves a series of chemical reactions that yield the final tetrapeptide structure. While specific synthetic pathways are proprietary, it generally includes:

  1. Peptide Coupling: The synthesis begins with the coupling of amino acids using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
  2. Amidation: The terminal carboxylic acid group of the peptide is amidated to enhance stability and bioactivity.
  3. Purification: The crude product undergoes purification through high-performance liquid chromatography (HPLC) to isolate the desired compound from byproducts and unreacted materials.

These methods ensure that Apimostinel maintains a high level of purity and efficacy for clinical applications .

Molecular Structure Analysis

Structure and Data

Apimostinel's molecular structure is characterized by a specific arrangement of amino acids that confer its biological activity. The chemical formula is C63H107N17O13C_{63}H_{107}N_{17}O_{13} with a molecular weight of approximately 1,275.4 g/mol .

The structure features:

  • Tetrapeptide Backbone: Composed of four amino acids linked by peptide bonds.
  • Amidation: The presence of an amide group enhances its pharmacokinetic properties.

The three-dimensional conformation plays a crucial role in its interaction with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor .

Chemical Reactions Analysis

Reactions and Technical Details

Apimostinel undergoes several key reactions during its mechanism of action:

  1. Receptor Binding: It binds to the N-methyl-D-aspartate receptor, modulating glutamatergic neurotransmission.
  2. Signal Transduction: This binding initiates downstream signaling pathways that are critical for mood regulation.
  3. Neurotransmitter Release: The compound influences the release of neurotransmitters such as serotonin and dopamine, which are vital for mood stabilization.

These reactions are essential for understanding how Apimostinel functions as an antidepressant .

Mechanism of Action

Process and Data

The mechanism of action of Apimostinel primarily involves:

  • N-Methyl-D-Aspartate Receptor Modulation: By acting as a partial agonist at this receptor, Apimostinel enhances synaptic plasticity and neuroprotection.
  • Glutamate Regulation: It facilitates the clearance of glutamate from synaptic clefts, reducing excitotoxicity that can lead to neuronal damage.
  • Neurogenic Effects: The compound promotes neurogenesis in the hippocampus, contributing to its antidepressant effects.

Clinical trials have shown that Apimostinel can produce rapid antidepressant effects similar to those observed with ketamine but with potentially fewer side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Apimostinel exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water and common organic solvents, which aids in its formulation for intravenous or oral administration.
  • Stability: The amidated structure provides enhanced stability compared to non-amidated peptides.
  • Melting Point: Specific melting point data have not been disclosed but are critical for formulation development.

Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to characterize these properties during development .

Applications

Scientific Uses

Apimostinel is primarily investigated for its applications in treating:

  • Major Depressive Disorder: Clinical trials are underway to evaluate its efficacy in patients unresponsive to traditional antidepressants.
  • Treatment-Resistant Depression: Given its unique mechanism, it holds promise for patients who have not found relief through existing therapies.

Research continues into its potential broader applications within neuropsychiatry, including anxiety disorders and post-traumatic stress disorder .

Introduction to Apimostinel in Neuropsychopharmacology

Historical Context of N-Methyl-D-Aspartate Receptor Modulation in Depression Therapeutics

The treatment landscape for major depressive disorder has undergone a paradigm shift with the recognition that monoamine-based antidepressants—including selective serotonin reuptake inhibitors and serotonin-norepinephrine reuptake inhibitors—exhibit significant limitations. These limitations include delayed therapeutic onset (typically 4-6 weeks), low remission rates (approximately 30% after first-line treatment), and high treatment resistance prevalence (affecting ~30% of patients) [1]. This therapeutic impasse catalyzed exploration into alternative neurobiological mechanisms, notably glutamatergic neurotransmission. The N-Methyl-D-Aspartate receptor, a principal ionotropic glutamate receptor, emerged as a compelling target following seminal observations with ketamine. Ketamine, a nonselective N-Methyl-D-Aspartate receptor channel blocker, demonstrated rapid (within hours) and sustained (up to 7 days) antidepressant effects in treatment-resistant populations, providing clinical validation for glutamatergic modulation [7]. This breakthrough underscored the role of N-Methyl-D-Aspartate receptors in synaptic plasticity and mood regulation, shifting focus from neurotransmitter reuptake inhibition toward mechanisms promoting neural circuit reorganization [1] [5].

Subsequent development efforts sought to retain ketamine’s rapid efficacy while improving its tolerability profile, particularly concerning dissociation and abuse potential. Initial strategies explored subunit-selective N-Methyl-D-Aspartate receptor antagonists (e.g., GluN2B-specific agents like traxoprodil) and glycine-site partial agonists. However, these approaches encountered challenges ranging from efficacy limitations to complex pharmacokinetics. The advent of esketamine (an S-enantiomer of ketamine) and dextromethorphan-bupropion combination (Auvelity®) represented significant advances, yet the quest continued for orally bioavailable, well-tolerated rapid-acting agents acting purely through glutamatergic mechanisms [1]. This pursuit laid the essential groundwork for novel neuroplastogens targeting the N-Methyl-D-Aspartate receptor with greater precision.

Table 1: Evolution of N-Methyl-D-Aspartate Receptor-Targeting Antidepressants

Therapeutic ClassRepresentative AgentsPrimary MechanismKey Limitations
Nonselective Channel BlockersKetamine, EsketamineUncompetitive N-Methyl-D-Aspartate receptor antagonismDissociation, sedation, abuse potential, route of administration
GluN2B-Selective AntagonistsTraxoprodil, RislenemdazSubunit-specific channel blockadeModest efficacy in late-stage trials, pharmacokinetic challenges
Glycine-Site Partial AgonistsRapastinel (initial classification)Originally thought to act at glycine co-agonist siteEfficacy inconsistency in phase trials; mechanism reclassification
Positive Allosteric Modulators (Neuroplastogens)Apimostinel, ZelquistinelEnhancement of N-Methyl-D-Aspartate receptor function via novel allosteric sitesClinical validation ongoing; oral bioavailability optimization

Emergence of Neuroplastogens as Novel Antidepressant Agents

Neuroplastogens constitute a transformative class of neuropsychiatric therapeutics defined by their ability to rapidly induce beneficial synaptic plasticity—structural and functional remodeling of neuronal connections that underpins learning, memory, and adaptive behavioral responses. Unlike conventional antidepressants acting primarily on monoamine neurotransmission, neuroplastogens directly modulate molecular pathways governing synaptogenesis, dendritic arborization, and spine density [2] [4]. This mechanistic distinction is critical: Depression pathophysiology involves well-documented deficits in synaptic connectivity and plasticity within prefrontal-limbic circuits, evidenced by neuroimaging, postmortem studies, and biomarker analyses [1] [7]. Neuroplastogens aim to rectify these core pathophysiological alterations rather than modulating neurotransmitter levels.

The term "neuroplastogen" emerged to distinguish agents promoting plasticity without psychotomimetic effects from "psychoplastogens" like ketamine, which induce plasticity but carry dissociative and hallucinogenic risks. Mechanistically, neuroplastogens enhance activity-dependent synaptic strengthening via tropomyosin receptor kinase B signaling potentiation and brain-derived neurotrophic factor synthesis upregulation. Brain-derived neurotrophic factor, in particular, serves as a critical neurotrophin facilitating neuronal survival, differentiation, and synaptic maturation [2] [4]. N-Methyl-D-Aspartate receptor activation by neuroplastogens triggers calcium influx, initiating downstream cascades involving mechanistic target of rapamycin complex 1 and eukaryotic elongation factor 2, culminating in increased expression of synaptic proteins like postsynaptic density protein 95 and synapsin [4] [6]. This process enhances long-term potentiation, the neurophysiological correlate of learning and memory, thereby restoring synaptic efficacy in depression-affected circuits.

The stinel family—comprising rapastinel, apimostinel, and zelquistinel—exemplifies neuroplastogens targeting the N-Methyl-D-Aspartate receptor. Crucially, these agents function as positive allosteric modulators rather than direct agonists or antagonists. They bind to a novel allosteric site within the amino-terminal domain of GluN1 subunits, augmenting channel opening probability and duration only when endogenous co-agonists (glutamate and glycine) are bound [4] [6]. This "activity-dependent" modulation preserves physiological signaling patterns while amplifying synaptic N-Methyl-D-Aspartate receptor currents, potentially avoiding the excitotoxicity risks associated with direct agonists and the dissociative effects of channel blockers. Preclinical models demonstrate that this mechanism translates to rapid (within hours) and persistent (weeks post-single dose) antidepressant-like effects in rodent behavioral despair paradigms and chronic stress models [3] [6].

Classification of Apimostinel Within the Stinel Family

Apimostinel (developmental codes: NRX-1074, AGN-241660; current designation: GATE-202 under Syndeio Biosciences) is a second-generation synthetic tetrapeptide within the stinel class of N-Methyl-D-Aspartate receptor positive allosteric modulators. It shares the core structural motif of its predecessor, rapastinel (GLYX-13)—an amidated tetrapeptide (Threonyl-Prolyl-2R-(2-benzyl)-Prolyl-Threonine amide)—but incorporates strategic modifications conferring superior pharmacological properties [3] [9]. Specifically, apimostinel features a benzyl group addition to the proline residue within its peptide backbone. This modification dramatically enhances binding affinity for the N-Methyl-D-Aspartate receptor amino-terminal domain allosteric site, resulting in approximately 1000-fold greater in vitro potency compared to rapastinel in electrophysiological assays measuring enhancement of N-Methyl-D-Aspartate receptor currents [3] [5]. Consequently, apimostinel achieves significant biological activity at substantially lower concentrations.

Table 2: Structural and Functional Characteristics of Apimostinel vs. Rapastinel

CharacteristicApimostinel (NRX-1074/GATE-202)Rapastinel (GLYX-13)
Chemical ClassSynthetic benzyl-modified amidated tetrapeptideSynthetic amidated tetrapeptide
Molecular FormulaC₂₅H₃₇N₅O₆C₂₀H₃₃N₅O₆
Core SequenceThreonyl-Prolyl-2R-(2-benzyl)-Prolyl-Threonine amideThreonyl-Prolyl-Prolyl-Threonine amide
Primary TargetAmino-Terminal Domain of GluN1 Subunits (N-Methyl-D-Aspartate receptor)Amino-Terminal Domain of GluN1 Subunits (N-Methyl-D-Aspartate receptor)
MechanismPositive Allosteric Modulator (Activity-Dependent Enhancement)Positive Allosteric Modulator (Activity-Dependent Enhancement)
Relative Potency (In Vitro)~1000-fold higher than rapastinelReference compound
Metabolic StabilityEnhanced (benzyl group reduces susceptibility to peptidases)Moderate

Apimostinel’s classification as a positive allosteric modulator resolves earlier ambiguities in its mechanistic description. Initial reports, based on functional assays in heterologous expression systems, mischaracterized rapastinel and apimostinel as glycine-site partial agonists [4] [6]. However, rigorous biochemical, electrophysiological, and structural studies—including site-directed mutagenesis and recent cryo-electron microscopy analyses—definitively established that apimostinel binds a distinct allosteric pocket within the amino-terminal domain, inducing conformational changes that stabilize the active state of the receptor without competing with glycine or glutamate at orthosteric sites [4] [6] [9]. This positive allosteric modulation enhances synaptic N-Methyl-D-Aspartate receptor function only during physiological activation, promoting brain-derived neurotrophic factor release and synaptogenesis without causing pathological overactivation or neuronal excitotoxicity [2] [4].

Clinically, apimostinel is being developed for the acute treatment of major depressive disorder episodes. Its intravenous formulation demonstrated rapid antidepressant effects in a phase 2a study, with significant symptom reduction observed within 24 hours of administration [3] [8]. Building on this, Syndeio Biosciences is advancing an oral formulation (GATE-202) in an investigator-led phase 2a trial (NCT06400121) at the University of Pittsburgh, focusing on biomarker correlates of synaptic plasticity [9]. The therapeutic goal is to provide a rapid, sustained, and well-tolerated alternative to both conventional monoaminergic agents and ketamine-derived therapies, leveraging its optimized neuroplastogen profile within the stinel family.

Properties

Product Name

Apimostinel

IUPAC Name

1-[1-(2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl]-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-2-benzylpyrrolidine-2-carboxamide

Molecular Formula

C25H37N5O6

Molecular Weight

503.6 g/mol

InChI

InChI=1S/C25H37N5O6/c1-15(31)19(26)23(35)29-12-6-10-18(29)22(34)30-13-7-11-25(30,14-17-8-4-3-5-9-17)24(36)28-20(16(2)32)21(27)33/h3-5,8-9,15-16,18-20,31-32H,6-7,10-14,26H2,1-2H3,(H2,27,33)(H,28,36)

InChI Key

DVBUEXCIEIAXPM-UHFFFAOYSA-N

SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)N2CCCC2(CC3=CC=CC=C3)C(=O)NC(C(C)O)C(=O)N)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.